3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one 3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 371957-30-1
VCID: VC4197897
InChI: InChI=1S/C18H18N2OS2/c1-11-7-8-13-14(9-11)23-16-15(13)17(21)20(18(22)19-16)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,22)
SMILES: CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4
Molecular Formula: C18H18N2OS2
Molecular Weight: 342.48

3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

CAS No.: 371957-30-1

Cat. No.: VC4197897

Molecular Formula: C18H18N2OS2

Molecular Weight: 342.48

* For research use only. Not for human or veterinary use.

3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one - 371957-30-1

Specification

CAS No. 371957-30-1
Molecular Formula C18H18N2OS2
Molecular Weight 342.48
IUPAC Name 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H18N2OS2/c1-11-7-8-13-14(9-11)23-16-15(13)17(21)20(18(22)19-16)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,22)
Standard InChI Key AXTSTYDSFNQYDT-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4

Introduction

Chemical Identification and Structural Features

3-Benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one belongs to the thieno[2,3-d]pyrimidine class, a scaffold renowned for its bioisosteric relationship with purines and diverse pharmacological activities . The compound’s IUPAC name delineates its structure:

  • A benzothieno[2,3-d]pyrimidine core fused with a bicyclic system.

  • Hexahydro saturation at positions 2,3,5,6,7,8, indicating partial hydrogenation of the aromatic rings.

  • Substituents:

    • Benzyl group at position 3.

    • Methyl group at position 7.

    • Thioxo group (C=S) at position 2.

The presence of the thioxo group enhances electronegativity and potential hydrogen-bonding interactions, which may influence biological activity .

Synthetic Methodologies

Core Scaffold Construction

The synthesis of thieno[2,3-d]pyrimidine derivatives typically begins with 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles as starting materials . For example, cyclocondensation reactions using triethyl orthoformate (TEOF) or triethyl orthoacetate (TEOA) under acidic or basic conditions yield the pyrimidine ring .

Example Reaction Pathway:

  • 2-Aminothiophene derivative (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) reacts with TEOF in acetic acid to form a 2-substituted thienopyrimidine intermediate.

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination using benzyl halides or benzylamines .

  • Thioxo Group Incorporation: Treatment with thiourea or phosphorus pentasulfide (P₂S₅) replaces oxygen with sulfur at position 2 .

Key Modifications

  • Methylation at Position 7: Achieved via alkylation of a pre-functionalized intermediate or direct incorporation during cyclization .

  • Hexahydro Saturation: Catalytic hydrogenation or reduction using agents like sodium borohydride (NaBH₄) under controlled conditions .

Table 1: Representative Synthetic Conditions for Analogous Compounds

Compound ClassStarting MaterialReagents/ConditionsYield (%)Reference
3-Substituted Derivatives2-Aminothiophene-3-esterTEOF, benzylamine, 40°C, 3h79–85
Thioxo DerivativesPyrimidinone IntermediateP₂S₅, dry toluene, reflux65–72
Hexahydro DerivativesAromatic ThienopyrimidineH₂, Pd/C, ethanol, 60 psi70–78

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy:

    • C=S Stretch: Strong absorption at 1,110–1,174 cm⁻¹ .

    • C=O Stretch: Absent due to thioxo substitution, distinguishing it from oxo analogs .

  • ¹H-NMR:

    • Benzyl Protons: Multiplet at δ 7.20–7.40 (aromatic Hs), with a singlet for the CH₂ group at δ 4.24–4.43 .

    • Methyl Group: Singlet at δ 2.30–2.50 (7-Me).

    • NH Protons: Broad singlet at δ 11.40–12.50 (exchangeable) .

  • ¹³C-NMR:

    • C=S: Signal at δ 173–175.

    • C=O (Pyrimidinone): Absent; replaced by C=S.

Mass Spectrometry

  • Molecular ion peaks consistent with C₂₁H₂₁N₃OS₂ (calc. 403.11 g/mol).

  • Fragmentation patterns include loss of benzyl (-91 Da) and methyl groups (-15 Da) .

CompoundTarget EnzymeActivityModel SystemReference
Compound IVPAH, THStabilization, increased activityIn vitro, mice
Compound 5THEnhanced half-life, activityHuman iPSCs, mice
3-Benzyl DerivativesDATHypothesized DA reuptake inhibitionIn silico models

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